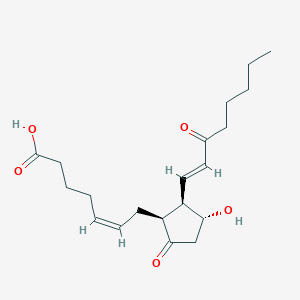

8-iso-15-keto-PGE2

Description

Overview of Isoprostanes as Free Radical-Derived Lipid Mediators

Isoprostanes are a family of prostaglandin-like compounds produced in the body through the free radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid. nih.govnih.gov Unlike prostaglandins (B1171923), which are synthesized through enzymatic reactions involving cyclooxygenase (COX) enzymes, isoprostane formation is a non-enzymatic process initiated by oxidative stress. nih.govvumc.org This fundamental difference makes them a direct indicator of lipid peroxidation and oxidative damage in vivo. nih.govvumc.org

Lipids, especially polyunsaturated fatty acids within cell membranes, are highly susceptible to attack by free radicals. nih.gov This attack initiates a chain reaction of lipid peroxidation, leading to the formation of a variety of products, including the isoprostanes. nih.gov Among these, the F2-isoprostanes were the first to be discovered and have become widely recognized as a reliable biomarker for assessing endogenous oxidative stress. nih.govvumc.org The chemical stability of these molecules allows for their detection and quantification in various biological fluids and tissues, including plasma and urine. nih.govvumc.org Beyond their role as biomarkers, several isoprostanes have been shown to possess potent biological activities, suggesting they may also act as mediators of cellular responses to oxidative injury. nih.govnih.gov

Derivation and Nomenclature of 8-iso-15-keto-PGE2

The compound this compound is not formed directly from the initial peroxidation of arachidonic acid. Instead, it is a metabolite of another isoprostane, 8-iso-prostaglandin E2 (8-iso-PGE2). nih.gov The formation of this compound occurs via an enzymatic pathway involving 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov This enzyme catalyzes the oxidation of the hydroxyl group at the 15th carbon position of 8-iso-PGE2, converting it into a keto group. nih.govnih.govnih.gov

The nomenclature of isoprostanes was formally proposed in 1997 and is based on the structure of prostaglandins. nih.gov In the case of this compound, the name indicates an isoprostane with a prostaglandin (B15479496) E-like ring structure ("PGE"), a keto group at the 15th carbon ("15-keto"), and a specific stereochemistry at the 8th carbon ("8-iso") that differs from enzymatically formed prostaglandins. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Formal Name | (8β)-11α-hydroxy-9,15-dioxo-prosta-5Z,13E-1-oic acid |

| Molecular Formula | C₂₀H₃₀O₅ |

| Formula Weight | 350.5 g/mol |

| CAS Number | 914804-63-0 |

Historical Perspective on the Biological Significance of Isoprostane Metabolites

The discovery of isoprostanes in 1990 by Drs. Jack Roberts and Jason Morrow at Vanderbilt University was a landmark event in free radical research. vumc.org Initially, the primary focus was on the F2-isoprostanes as stable and reliable markers of in vivo oxidative stress, a significant advancement over previous methods. nih.govvumc.org This led to their widespread use in clinical and experimental studies to explore the role of oxidative damage in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, and diabetes. vumc.orgvumc.org

Initially, metabolites of prostaglandins, such as 15-keto-PGE2, were often considered to be inactive byproducts. nih.gov However, the perspective on isoprostane metabolites has evolved. Research has shown that the parent isoprostanes themselves, such as 8-iso-PGE2, possess distinct biological activities, including potent vasoconstrictor effects and the ability to stimulate monocyte adhesion to endothelial cells. caymanchem.comebi.ac.uk

This prompted further investigation into their metabolites. While research specifically on the biological activity of this compound is not extensively published, the study of analogous metabolites has revealed that they are not merely inactive end-products. For example, cyclopentenone isoprostanes, which are also metabolites, have been shown to induce neuronal apoptosis and possess anti-inflammatory properties. nih.gov The enzymatic conversion of active prostaglandins and isoprostanes into their 15-keto forms by 15-PGDH is now understood as a crucial step in regulating lipid mediator signaling. nih.govnih.gov This enzymatic conversion can either inactivate a signaling molecule or, in some cases, generate a new molecule with its own unique biological profile. nih.gov The ongoing study of these metabolites continues to uncover new layers of complexity in the cellular response to oxidative stress.

Properties

IUPAC Name |

(Z)-7-[(1S,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTJDWROBKPZNV-RSNVZYGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316099 | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914804-63-0 | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914804-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Iso-15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 8 Iso 15 Keto Pge2

Non-Enzymatic Generation of Isoprostane Precursors from Polyunsaturated Fatty Acids

The genesis of isoprostanes, the family to which 8-iso-15-keto-PGE2 belongs, is a process independent of the cyclooxygenase (COX) enzymes that typically synthesize prostaglandins (B1171923). pnas.org Instead, it is a direct consequence of lipid peroxidation, a hallmark of oxidative stress. nih.govnih.gov

Arachidonic Acid Peroxidation and Isoprostane Formation

Isoprostanes are formed from the non-enzymatic peroxidation of arachidonic acid, an omega-6 polyunsaturated fatty acid abundant in cell membranes. nih.govresearchgate.net Unlike prostaglandins, which are synthesized from free arachidonic acid, isoprostanes are primarily formed in situ from arachidonic acid that is esterified within phospholipids (B1166683) of cell membranes. nih.govpnas.org This process leads to the formation of F2-isoprostanes, which are isomers of prostaglandin (B15479496) F2α. acs.org The F2-isoprostanes can exist in four distinct regioisomeric families. acs.org Following their formation on phospholipids, they are cleaved and released in a free form by phospholipases. pnas.orgacs.org

Role of Free Radical Attack in Isoprostane Genesis

The initiation of isoprostane formation is dependent on the attack of free radicals on polyunsaturated fatty acids like arachidonic acid. nih.govnih.gov Free radicals, which are highly reactive molecules with unpaired electrons, can be generated through normal metabolic processes, inflammation, and exposure to environmental stressors. youtube.com This free radical-mediated lipid peroxidation is a chain reaction involving initiation, propagation, and termination steps. nih.gov The attack of a free radical on a lipid molecule can lead to the oxidation of numerous other lipid molecules, resulting in damage to cellular membranes. nih.govyoutube.com The measurement of isoprostanes, such as F2-isoprostanes, has become a reliable biomarker for assessing the level of oxidative stress in vivo. nih.govnih.govnih.gov

Enzymatic Derivation of this compound

Following the non-enzymatic formation of its precursor, this compound is generated through enzymatic activity. This process mirrors the metabolism of the more conventional prostaglandin E2 (PGE2).

Proposed Pathway from 8-iso-PGE2 via 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The direct precursor to this compound is believed to be 8-iso-prostaglandin E2 (8-iso-PGE2). bertin-bioreagent.comcaymanchem.combiocompare.com The proposed and theoretical pathway involves the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). bertin-bioreagent.comcaymanchem.combiocompare.com This enzyme catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins and isoprostanes. While direct metabolism of 8-iso-PGE2 to this compound has not been extensively detailed in published reports, the metabolism of the related compound 8-iso-PGF2α has been shown to be converted to 15-keto-8-iso-PGF2α. bertin-bioreagent.comnih.gov In studies with rabbits, 15-keto-8-iso-PGF2α was a major early metabolite of infused 8-iso-PGF2α. nih.govcaymanchem.com This supports the hypothesis that 15-PGDH is responsible for the conversion of 8-iso-PGE2 to this compound.

Metabolic Conversion of Prostaglandin E2 (PGE2) to 15-keto-PGE2 by 15-PGDH

The enzymatic conversion of Prostaglandin E2 (PGE2) to its largely inactive metabolite, 15-keto-PGE2, by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a well-documented pathway. taylorandfrancis.comnih.govnih.gov This process is a key step in the catabolism and inactivation of prostaglandins. taylorandfrancis.com 15-PGDH is a cytosolic enzyme that oxidizes the 15(S)-hydroxyl group of PGE2. taylorandfrancis.comnih.gov This conversion is crucial for regulating the biological activity of PGE2, which is involved in processes like inflammation and cell proliferation. nih.govmdpi.com The balance between PGE2 synthesis and its degradation by 15-PGDH is critical in various physiological and pathological conditions. nih.gov Interestingly, 15-keto-PGE2, long considered inactive, may have its own biological roles, acting as a partial agonist to modulate signaling pathways. nih.gov

Further Metabolism to Dihydro-keto-isoprostanes (e.g., 13,14-dihydro-15-keto-PGE2)

Following the oxidation at the C-15 position, the metabolic cascade can continue. The 15-keto derivatives of prostaglandins and isoprostanes can be further metabolized to their 13,14-dihydro-15-keto forms. taylorandfrancis.com This conversion is rapid, and these dihydro-keto derivatives are major circulating forms of prostaglandin metabolites. taylorandfrancis.com For instance, the metabolism of PGE2 involves the formation of 13,14-dihydro-15-keto-PGE2. caymanchem.com This metabolite is formed from the 15-keto-PGE2 intermediate by the action of 15-oxo-PG Δ13 reductase. caymanchem.com Similarly, the metabolism of 8-iso-PGF2α in rabbits leads to the formation of a major urinary metabolite, α-tetranor-15-keto-13,14-dihydro-8-iso-PGF2α, which involves the reduction of the double bond and beta-oxidation. nih.gov This suggests that this compound is likely also a substrate for further metabolism into dihydro-keto forms. caymanchem.comhmdb.canih.gov

Table 1: Key Molecules in the Biosynthesis and Metabolism of this compound

| Molecule | Role |

|---|---|

| Arachidonic Acid | A polyunsaturated fatty acid that is the initial substrate for non-enzymatic peroxidation leading to isoprostane formation. nih.gov |

| Free Radicals | Highly reactive species that initiate the peroxidation of arachidonic acid. nih.gov |

| 8-iso-prostaglandin E2 (8-iso-PGE2) | The direct precursor to this compound. bertin-bioreagent.comcaymanchem.com |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | The enzyme that catalyzes the oxidation of the 15-hydroxyl group of prostaglandins and isoprostanes, including the proposed conversion of 8-iso-PGE2 to this compound. bertin-bioreagent.comtaylorandfrancis.com |

| Prostaglandin E2 (PGE2) | A conventional prostaglandin whose metabolism to 15-keto-PGE2 by 15-PGDH is a well-established parallel pathway. nih.gov |

| 15-keto-prostaglandin E2 (15-keto-PGE2) | The product of PGE2 metabolism by 15-PGDH. hmdb.ca |

| 13,14-dihydro-15-keto-prostaglandin E2 | A further metabolite in the prostaglandin degradation pathway, representing a potential fate for this compound. caymanchem.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-iso-15-keto-prostaglandin E2 |

| Arachidonic Acid |

| F2-isoprostanes |

| Prostaglandin F2α |

| 8-iso-prostaglandin E2 |

| 15-hydroxyprostaglandin dehydrogenase |

| 8-iso-PGF2α |

| 15-keto-8-iso-PGF2α |

| Prostaglandin E2 |

| 15-keto-prostaglandin E2 |

| 13,14-dihydro-15-keto-prostaglandin E2 |

Regulation of Enzymes in this compound Metabolism

The metabolic conversion of 8-iso-PGE2 to this compound is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). caymanchem.com This enzyme oxidizes the 15-hydroxyl group of prostaglandins into a ketone, leading to their biological inactivation. wikipedia.org The regulation of 15-PGDH is a critical control point in determining the levels of 15-keto prostaglandins.

Transcriptional and Post-Translational Control of 15-PGDH Expression and Activity

The expression and activity of 15-PGDH are meticulously controlled at both the transcriptional and post-translational levels, ensuring a fine-tuned regulation of prostaglandin signaling.

Transcriptional Control:

The human gene for 15-PGDH, HPGD, is subject to complex transcriptional regulation involving a variety of transcription factors and signaling pathways. The promoter region of the HPGD gene contains binding sites for several key regulatory proteins. nih.gov

Activator Protein-1 (AP-1) and cAMP Response Element-Binding Protein (CREB): The distal promoter element of the HPGD gene integrates signals from both the AP-1 and CREB families of transcription factors. nih.gov Co-transfection studies have shown that AP-1 proteins can activate the HPGD promoter, and mutations in the AP-1 or CREB binding sites reduce this response. nih.gov

Transforming Growth Factor-β1 (TGF-β1): TGF-β1, a known tumor suppressor in the early stages of cancer development, stimulates the expression of 15-PGDH. aacrjournals.org This induction can be further enhanced by Wnt3A. aacrjournals.org

Glucocorticoids: Synthetic glucocorticoids like dexamethasone (B1670325) have been shown to up-regulate 15-PGDH expression at the nanomolar level in a receptor-dependent manner. aacrjournals.org

Pro-inflammatory Agents: In contrast, pro-inflammatory molecules such as IL-1β and TNF-α can inhibit the glucocorticoid-induced expression of 15-PGDH. aacrjournals.org

Histone Deacetylase (HDAC) Inhibitors: Treatment with HDAC inhibitors leads to an accumulation of acetylated histones H3 and H4 at the 15-PGDH promoter, activating its transcription. aacrjournals.org

Epidermal Growth Factor (EGF) and Hepatocyte Growth Factor (HGF): These growth factors can suppress the expression of 15-PGDH through the activation of the PI3K/Akt, ERK, and p38 MAPK signaling pathways. nih.gov

Epigenetic Silencing: In some cancers, the expression of 15-PGDH is silenced through the hypermethylation of its promoter. researchgate.net The methyltransferase G9a, recruited by the Myc/Max heterodimer, can enhance the methylation of histone H3 at lysine (B10760008) 9 (H3K9me2), leading to the silencing of the HPGD gene. researchgate.net

Post-Translational Control:

Beyond transcriptional regulation, the activity of the 15-PGDH enzyme is also modulated by post-translational mechanisms.

Akt Signaling: The serine/threonine kinase Akt can inhibit the expression of 15-PGDH. Overexpression of Akt leads to decreased 15-PGDH levels, while its downregulation increases 15-PGDH expression. aacrjournals.org This is thought to occur through the formation of an inactive complex between Akt and Smad3, a key component of the TGF-β signaling pathway. aacrjournals.org

Protein Kinase C (PKC): The inhibitory effect of phorbol (B1677699) esters (like PMA) on 15-PGDH induction is mediated in part by a protein kinase C-dependent mechanism. aacrjournals.org

mRNA Stability and Protein Turnover: The stability of 15-PGDH mRNA and the turnover of the protein itself are also crucial regulatory points. In the human chorion during labor, 15-PGDH mRNA is transiently downregulated through a post-transcriptional mechanism. nih.gov Furthermore, protein turnover is a key determinant of 15-PGDH protein abundance. nih.govoup.com

Table 1: Transcriptional Regulators of 15-PGDH

| Regulator | Effect on 15-PGDH Expression | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Activator Protein-1 (AP-1) | ↑ | Binds to the distal promoter element and activates transcription. | nih.gov |

| CREB | ↑ | Activates the distal promoter element through the CREB1 site. | nih.gov |

| TGF-β1 | ↑ | Stimulates expression, synergistically enhanced by Wnt3A. | aacrjournals.org |

| Glucocorticoids (e.g., Dexamethasone) | ↑ | Receptor and nuclear-dependent upregulation. | aacrjournals.org |

| Pro-inflammatory Agents (IL-1β, TNF-α) | ↓ | Inhibit glucocorticoid-induced expression. | aacrjournals.org |

| HDAC Inhibitors | ↑ | Cause accumulation of acetylated histones at the promoter. | aacrjournals.org |

| EGF and HGF | ↓ | Suppress expression via PI3K/Akt, ERK, and p38 MAPK pathways. | nih.gov |

| G9a (Methyltransferase) | ↓ | Enhances H3K9 methylation, leading to gene silencing. | researchgate.net |

Factors Influencing Metabolic Flux

Inhibition of 15-PGDH: The use of 15-PGDH inhibitors can significantly reduce the metabolic conversion of prostaglandins to their 15-keto forms. justia.comnih.gov This leads to an accumulation of the active 15-hydroxyprostaglandins. nih.gov

Further Metabolism by Prostaglandin Reductase 2 (PTGR2): The metabolite 15-keto-PGE2 is further processed by the enzyme prostaglandin reductase 2 (PTGR2). nih.govresearchgate.net Disruption of the Ptgr2 gene leads to an accumulation of intracellular 15-keto-PGE2. nih.gov This suggests that the activity of PTGR2 can influence the steady-state levels of 15-keto prostaglandins, and by extension, likely this compound.

Substrate Availability: The rate of formation of this compound is directly dependent on the availability of its precursor, 8-iso-PGE2. 8-iso-PGE2 is produced from the free radical-mediated peroxidation of arachidonic acid. nih.govscbt.com Therefore, conditions of oxidative stress that increase the production of 8-iso-PGE2 will subsequently increase the substrate available for 15-PGDH.

Cellular Localization of Enzymes: The enzymatic activity of 15-PGDH has been localized to specific cell types, including macrophages, megakaryocytes, and mast cells in the spleen and bone marrow. jci.org This specific localization suggests that the metabolic flux of prostaglandins is tightly regulated within specific tissue microenvironments.

Table 2: Factors Affecting the Metabolic Flux to 15-Keto Prostaglandins

| Factor | Effect on Metabolic Flux | Mechanism | Reference(s) |

|---|---|---|---|

| 15-PGDH Inhibitors | ↓ | Direct inhibition of the enzyme responsible for the conversion. | justia.comnih.gov |

| PTGR2 Activity | ↑ | Further metabolizes the 15-keto product, driving the reaction forward. | nih.govresearchgate.net |

| Oxidative Stress | ↑ | Increases the production of the precursor, 8-iso-PGE2. | nih.govscbt.com |

| Cellular Enzyme Distribution | Tissue-Specific | Concentrates metabolic activity in specific cell types and locations. | jci.org |

Based on a comprehensive review of available scientific literature, there are currently no published reports detailing the specific molecular and cellular mechanisms of action for the chemical compound this compound as outlined in the requested article structure.

Commercial suppliers of this compound for research purposes note that this compound is the theoretical first metabolite of 8-iso-PGE2 via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. bertin-bioreagent.comcaymanchem.com However, they explicitly state that there are no published reports at this time regarding its specific metabolism or biological activities. bertin-bioreagent.comcaymanchem.com

Consequently, it is not possible to generate a scientifically accurate article on the following requested topics for This compound :

Ligand-Receptor Interactions and Signaling Transduction:

Agonist Activity at E-type Prostanoid (EP) Receptors (EP2 and EP4)

Differential Receptor Binding and Stabilization

Modulation of Adenylyl Cyclase and Cyclic AMP (cAMP) Formation

Interaction with Nuclear Receptors and Transcription Factors:

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Activation

Extensive research is available for the closely related isomer, 15-keto-PGE2 , which has been documented to interact with EP receptors, modulate cAMP, activate PPAR-γ, and inhibit STAT3 signaling. However, as per the strict instructions to focus solely on this compound, this information cannot be substituted.

Therefore, the requested article cannot be generated due to the absence of specific research data for this compound.

Molecular and Cellular Mechanisms of Action of 8 Iso 15 Keto Pge2

Interaction with Nuclear Receptors and Transcription Factors

Covalent Modification and Inhibition of Nuclear Factor-Kappa B (NF-κB) Subunits

A key anti-inflammatory mechanism of 15-keto-PGE2 involves the direct covalent modification and subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. The activity of NF-κB is tightly regulated, and its inhibition is a major target for anti-inflammatory therapies.

Research has demonstrated that 15-keto-PGE2, an electrophilic compound, can form adducts with proteins. nih.gov This reactivity is central to its ability to suppress NF-κB activation. Specifically, 15-keto-PGE2 has been shown to post-translationally modify the NF-κB subunits p105/p50 and p65. nih.gov This modification occurs at specific cysteine residues: Cys59 on p105/p50 and Cys120 on p65. nih.gov The covalent binding of 15-keto-PGE2 to these sites leads to the inhibition of NF-κB signaling. nih.gov

The modification of the p65 subunit at Cys120 is particularly significant as this residue is located within the Rel homology domain (RHD). nih.gov The RHD is crucial for the ability of p65 to bind to specific DNA sequences and to form heterodimers with other NF-κB family members. nih.gov By targeting this domain, 15-keto-PGE2 can inhibit the nuclear translocation of p65, thereby preventing the activation of NF-κB-dependent pro-inflammatory gene expression. nih.gov Studies have shown a dose-dependent inhibitory effect of 15-keto-PGE2 on the nuclear translocation of both p65 and p50 in response to lipopolysaccharide (LPS) stimulation. nih.gov

It is important to note that the α,β-unsaturated carbonyl group in the structure of 15-keto-PGE2 is essential for its ability to suppress signaling pathways like STAT3, a mechanism that may share similarities with its action on NF-κB. nih.gov An analog lacking this electrophilic nature, 13,14-dihydro-15-keto-PGE2, failed to exert the same inhibitory effects, highlighting the importance of this chemical feature. nih.gov

Table 1: Covalent Modification of NF-κB Subunits by 15-keto-PGE2

| Target Subunit | Modification Site | Functional Domain of Modification | Consequence of Modification | Reference |

|---|---|---|---|---|

| p105/p50 | Cys59 | - | Inhibition of NF-κB signaling | nih.gov |

| p65 | Cys120 | Rel Homology Domain (RHD) | Inhibition of nuclear translocation, DNA binding, and heterodimerization | nih.gov |

Downstream Cellular Effects and Signaling Cascades

The inhibition of the NF-κB pathway by 15-keto-PGE2 triggers a cascade of downstream cellular effects, primarily culminating in anti-inflammatory and anti-proliferative outcomes. By preventing the transcription of NF-κB target genes, 15-keto-PGE2 effectively reduces the production of pro-inflammatory cytokines. nih.gov

In addition to its effects on NF-κB, 15-keto-PGE2 has been shown to modulate other critical signaling pathways:

STAT3 Signaling: 15-keto-PGE2 can suppress the phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov This inhibition of STAT3 signaling has been linked to the suppression of breast cancer cell proliferation and progression. nih.gov Mass spectral analysis has confirmed the covalent modification of STAT3 by 15-keto-PGE2 at Cys259. nih.gov

EP Receptor Signaling: While initially considered an inactive metabolite of PGE2, 15-keto-PGE2 has been demonstrated to act as a biased or partial agonist at E-type prostanoid (EP) receptors, specifically EP2 and EP4. nih.govresearchgate.net It can induce the formation of cyclic AMP (cAMP) through these Gαs-coupled receptors, although with different potencies and efficacies compared to PGE2. nih.govnih.gov For instance, in HEK-EP4 cells, 15-keto-PGE2 acts as a partial agonist for cAMP formation. nih.gov This interaction suggests a role for 15-keto-PGE2 in terminating or modulating PGE2-evoked signaling, potentially acting as a "switched agonist" to temper inflammatory responses. nih.govresearchgate.netnih.gov

NRF2/ARE Pathway: 15-keto-PGE2 can activate the Nuclear factor (erythroid-2) related factor-2 (NRF2)-antioxidant response element (ARE) pathway. researchgate.net It has been shown to modify Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of NRF2, at the Cys288 residue. researchgate.net This leads to increased levels of NRF2 and the upregulation of antioxidant genes, contributing to its anti-inflammatory effects. researchgate.net

PPARγ Activation: There is evidence to suggest that 15-keto-PGE2 can activate the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netmdc-berlin.de

These diverse downstream effects underscore the multifaceted role of 15-keto-PGE2 as a signaling molecule that can influence inflammation, cell proliferation, and oxidative stress responses.

Table 2: Downstream Cellular Effects and Signaling Cascades Modulated by 15-keto-PGE2

| Cellular Effect/Signaling Cascade | Mechanism | Outcome | Reference |

|---|---|---|---|

| Inflammation | Inhibition of NF-κB signaling | Reduced pro-inflammatory cytokine production | nih.gov |

| Cell Growth and Progression | Suppression of STAT3 phosphorylation, dimerization, and nuclear translocation | Inhibition of breast cancer cell migration and clonogenicity | nih.gov |

| EP Receptor Modulation | Partial agonism at EP2 and EP4 receptors | Termination/modulation of PGE2-evoked signaling | nih.govresearchgate.netnih.gov |

| Antioxidant Response | Activation of NRF2/ARE pathway via Keap1 modification | Upregulation of antioxidant genes | researchgate.net |

| Metabolic Regulation | Activation of PPARγ | - | researchgate.netmdc-berlin.de |

Biological Roles of 8 Iso 15 Keto Pge2 in Oxidative Stress and Inflammatory Responses

Role in Oxidative Stress Markers and Signaling

The presence of 8-iso-15-keto-PGE2 is intrinsically linked to conditions of oxidative stress, where the balance between reactive oxygen species (ROS) and antioxidants is disrupted, leading to cellular damage.

As a Biomarker of Systemic Lipid Peroxidation in Research Models

This compound is recognized as a member of the isoprostane family, which are produced through the free radical-catalyzed peroxidation of lipids, particularly arachidonic acid within cell membranes. bertin-bioreagent.comcaymanchem.comscbt.com This non-enzymatic origin makes isoprostanes, including this compound, valuable biomarkers for quantifying systemic oxidative injury. bertin-bioreagent.com

The compound is specifically the theoretical first metabolite of another isoprostane, 8-iso-PGE2, via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. bertin-bioreagent.comcaymanchem.combiocompare.com While its precursor, 8-iso-PGE2, has been identified in vivo after being produced by non-cyclooxygenase, free radical-catalyzed mechanisms, detailed reports on the metabolism of 8-iso-PGE2 into this compound in biological systems are not extensively published. bertin-bioreagent.comcaymanchem.com The measurement of isoprostanes like F2-isoprostanes is often considered a "gold standard" for assessing oxidative stress in humans. nih.gov

Interplay with Reactive Oxygen Species Generation

The formation of this compound is a direct consequence of reactive oxygen species (ROS) activity. ROS, such as hydroxyl radicals, initiate a chain reaction of lipid peroxidation in cellular membranes, leading to the creation of various isoprostanes from arachidonic acid. bertin-bioreagent.com Therefore, the level of this compound serves as an indicator of the extent of ROS-induced damage.

Research on the closely related metabolite, 15-keto-PGE2, reveals a more complex interaction with ROS. Studies have shown that 15-keto-PGE2 can induce the generation of ROS in certain cell types, such as human colon epithelial cells. researchgate.net This process was linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates antioxidant genes like HO-1, suggesting a feedback mechanism where the metabolite, while being a marker of oxidative stress, can also trigger protective anti-oxidative responses. researchgate.netresearchgate.net In some cancer cell models, this ROS generation by 15-keto-PGE2 has been associated with the induction of apoptosis. researchgate.net

Modulation of Inflammatory Processes

While direct studies on the inflammatory role of this compound are limited, extensive research on its structural analog, 15-keto-PGE2, provides a framework for its potential functions. This research suggests a significant role in modulating and terminating inflammatory responses.

Anti-Inflammatory Properties in Cellular and Animal Models

The related compound, 15-keto-PGE2, has demonstrated notable anti-inflammatory effects in various research models. In macrophage cell lines (RAW264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, 15-keto-PGE2 was shown to significantly decrease the expression of pro-inflammatory mediators. nih.gov Furthermore, in a mouse model of nonalcoholic steatohepatitis (NASH), administration of 15-keto-PGE2 ameliorated diet-induced hepatic steatosis and inflammation. nih.gov This effect was linked to its ability to covalently bind to and modulate the activity of NF-κB, a key transcription factor that governs the inflammatory response. nih.gov

Another study in a murine sepsis model found that 15-keto-PGE2 treatment reduced mortality. caymanchem.com This protective effect was associated with the activation of anti-oxidative pathways through the modification of the Keap1 protein, which in turn unleashes the protective transcription factor Nrf2. researchgate.netnih.gov

Table 1: Anti-Inflammatory Effects of 15-keto-PGE2 in a Macrophage Cell Model Data based on research in RAW264.7 cells stimulated with LPS.

| Inflammatory Marker | Observation | Reference |

|---|---|---|

| iNOS | Significant dose-dependent decrease | nih.gov |

| TNF-α | Significant dose-dependent decrease | nih.gov |

| IL-6 | Significant dose-dependent decrease | nih.gov |

| MCP-1 | Significant dose-dependent decrease | nih.gov |

Involvement in the Termination of Pro-Inflammatory Signaling (e.g., PGE2-evoked inflammation)

Prostaglandin (B15479496) E2 (PGE2) is a primary, potent mediator of inflammation. nih.govmdpi.com After it exerts its pro-inflammatory effects, it is metabolized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into 15-keto-PGE2. nih.govnih.gov For a long time, 15-keto-PGE2 was considered merely an inactive metabolite. nih.govnih.gov

However, recent research has redefined its role, proposing that 15-keto-PGE2 acts as a "switched agonist." nih.govnih.gov While PGE2 primarily signals through the EP4 receptor to initiate inflammation, 15-keto-PGE2 shows biased or partial agonism for EP2 and EP4 receptors. caymanchem.comnih.gov This subsequent signaling through the EP2 receptor pathway is thought to be a mechanism that actively terminates or restores the initial, strong inflammatory signal evoked by PGE2, thereby playing a crucial role in the resolution phase of inflammation and maintaining tissue homeostasis. nih.govnih.gov

Table 2: Receptor Binding and Activity of PGE2 Metabolites Data from cell-based experiments.

| Compound | Receptor Interaction | Functional Outcome | Reference |

|---|---|---|---|

| PGE2 | High affinity for EP4 receptor | Initiates strong pro-inflammatory signaling | nih.govnih.gov |

| 15-keto-PGE2 | Biased/partial agonist for EP2/EP4 receptors | Induces cAMP formation; helps terminate PGE2-evoked signaling | caymanchem.comnih.gov |

Links to Cyclooxygenase (COX) Pathway-Related Inflammation in Research Models

The formation of this compound is, by definition, independent of the cyclooxygenase (COX) enzymes, as it results from non-enzymatic free radical action. bertin-bioreagent.com However, its biological context is deeply intertwined with the COX pathway. The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (B1171923) like PGE2, which are central mediators of inflammation. nih.govresearchgate.netyoutube.com

Inflammatory conditions that trigger the upregulation of COX-2 and subsequent production of PGE2 often also involve significant oxidative stress. nih.gov This creates an environment where both enzymatic (COX-dependent) and non-enzymatic (free radical-dependent) pathways of arachidonic acid metabolism are active. Therefore, in research models of inflammation, the presence of COX-pathway products like PGE2 occurs alongside isoprostanes like 8-iso-PGE2 and its metabolite, this compound. nih.gov This co-occurrence complicates the interpretation of biomarkers, as increases in F2-isoprostanes may arise from both chemical peroxidation and, under certain conditions, from COX enzyme activity, potentially leading to misinterpretation of oxidative stress levels if not carefully considered. nih.govnih.gov

Contributions to Cellular Homeostasis and Dysregulation in Research Models

The compound 8-iso-15-keto-prostaglandin E2 (this compound) is an isoprostane, a class of compounds produced through the free-radical-mediated peroxidation of membrane lipids. bertin-bioreagent.comcaymanchem.comscbt.com It is the theoretical primary metabolite of 8-iso-PGE2 via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. bertin-bioreagent.comcaymanchem.com While direct research on this compound is limited, extensive studies on its precursor (8-iso-PGE2), its structural analog (15-keto-PGE2), and related isoprostanes provide significant insight into its potential biological activities and roles in cellular function and disease models.

The balance of prostaglandins and their metabolites is crucial for colorectal homeostasis. While prostaglandin E2 (PGE2) is known to promote colorectal cancer stem cell expansion, its metabolite, 15-keto-PGE2, demonstrates contrasting, often regulatory, functions. nih.govnih.gov

Research indicates that 15-keto-PGE2 is not merely an inactive byproduct but may function as a "switched agonist" to help terminate inflammatory signaling initiated by PGE2. nih.govnih.gov After PGE2 evokes an inflammatory response through the EP4 receptor, its conversion to 15-keto-PGE2 shifts the signaling pathway to the EP2 receptor. nih.gov This mechanism is thought to be important for gradually resolving PGE2-induced inflammation and maintaining the normal function of colorectal cells. nih.govnih.gov

Furthermore, 15-keto-PGE2 has been shown to induce the expression of heme oxygenase-1 (HO-1), a key anti-inflammatory and antioxidant enzyme, in human colon epithelial cells. nih.govsigmaaldrich.com This upregulation is achieved through the activation of the Nrf2 transcription factor, a critical regulator of cellular protective responses. nih.govsigmaaldrich.com This suggests a tumor-suppressive role, contrasting with the pro-carcinogenic activities associated with its precursor, PGE2. nih.gov However, elevated levels of the stable metabolite of PGE2 (PGEM, or 15-keto-PGE2) have also been associated with an increased risk of colorectal cancer, indicating the complexity of its role. frontiersin.org

| Compound | Cell/Tissue Model | Observed Effect | Mechanism | Source |

|---|---|---|---|---|

| 15-keto-PGE2 | Colorectal Cells | Terminates PGE2-evoked signaling | Acts as a "switched agonist," shifting activity from EP4 to EP2 receptors. | nih.govnih.gov |

| 15-keto-PGE2 | Human Colon Epithelial Cells (CCD 841 CoN) | Upregulates the antioxidant enzyme Heme Oxygenase-1 (HO-1). | Induces nuclear translocation and activation of the Nrf2 transcription factor. | nih.govsigmaaldrich.com |

| PGE2 (Precursor) | Colorectal Adenoma/Carcinoma Cells | Promotes cancer stem cell expansion and immune evasion. | Activation of NF-κB and suppression of CD8+ T-cell function. | nih.govresearchgate.net |

| 8-iso-PGE2 | Mouse Intestinal Tissue | Present at levels comparable to PGE2. | Formed as an epimer of PGE2. | nih.gov |

Studies using zebrafish embryos have revealed that the PGE2 metabolite, 15-keto-PGE2, is a biologically active molecule that can significantly impact kidney development. nih.govmdc-berlin.de Exogenous treatment with 15-keto-PGE2 was found to disrupt the normal development of the glomerulus, the kidney's primary filtration unit. nih.gov

Specifically, elevated levels of 15-keto-PGE2 lead to defects in the intercalation between podocytes and the endothelial cells of glomerular capillaries. mdc-berlin.de This disruption effectively reduces the surface area of the glomerular filtration barrier, a critical component for proper kidney function. nih.govmdc-berlin.de These detrimental effects on glomerular structure could be fully reversed by the combined pharmacological blockade of the EP2 and EP4 prostaglandin receptors, confirming that 15-keto-PGE2 exerts its effects through these specific signaling pathways. nih.govmdc-berlin.de Broader research also links the F2-isoprostane family to renal dysfunction, with elevated plasma levels associated with both acute and chronic kidney disease. nih.govnih.gov

In contrast to its precursor PGE2, which often promotes cell growth in malignancies, 15-keto-PGE2 has demonstrated anti-proliferative and anti-carcinogenic properties in several experimental cancer models. nih.govnih.govnih.gov

In breast cancer research, 15-keto-PGE2 was observed to suppress the growth and progression of cancer cells. nih.govnih.gov It achieves this by inhibiting the STAT3 signaling pathway, a key mediator of tumor cell proliferation, survival, and invasion. nih.gov Treatment with 15-keto-PGE2 suppressed the phosphorylation, dimerization, and nuclear translocation of STAT3 in human mammary epithelial cells. nih.govnih.gov Furthermore, in animal models, injection of 15-keto-PGE2 reduced the growth of xenograft tumors derived from MDA-MB-231 breast cancer cells. nih.govresearchgate.net

Similarly, in pancreatic cancer models, increasing the levels of 15-keto-PGE2—either by adding it exogenously or by silencing the gene for prostaglandin reductase 2 (PTGR2), the enzyme that degrades it—induced oxidative stress-mediated cell death and suppressed cancer cell proliferation. scite.ai This effect was linked to the suppression of genes involved in producing glutathione, a primary cellular antioxidant. scite.ai

The PGE2 pathway and related isoprostanes are implicated in the pathogenesis of type 2 diabetes and metabolic dysregulation. spandidos-publications.com Increased formation of prostaglandin metabolites, including 8-iso-PGF2α, has been observed in individuals with type 2 diabetes. spandidos-publications.com The PGE2 signaling pathway, particularly through the EP3 receptor, is associated with the inhibition of insulin (B600854) secretion and can induce apoptosis in pancreatic β-cells under conditions of high glucose and lipids. spandidos-publications.com

The F2-isoprostane, 8-iso-PGF2α, has been identified as a reliable marker of in vivo oxidative stress in patients with diabetes and may act as a trigger or accelerator of diabetic complications, such as retinopathy. nih.govresearchgate.net In the context of metabolic health, the enzyme 15-PGDH, which produces 15-keto-PGE2, plays a protective role. In adipose tissue, 15-PGDH activity in regulatory T cells is crucial for maintaining tissue homeostasis and preventing metabolic dysfunction. caymanchem.com

Isoprostanes, including the F-series analog of this compound, are recognized as potent vasoconstrictors in various tissues. caymanchem.com 8-iso-15-keto-PGF2α, a metabolite of 8-iso-PGF2α, causes vasoconstriction in the isolated rat thoracic aorta. caymanchem.com

The vasoconstrictor effects of the broader isoprostane family, particularly 8-iso-PGE2 and 8-iso-PGF2α, are well-documented. nih.govnih.gov They induce strong constriction in human and porcine bronchial arteries, as well as in pulmonary and coronary vascular smooth muscle. nih.gov This action is primarily mediated through the activation of thromboxane (B8750289) A2-selective prostanoid (TP) receptors. nih.govnih.gov Activation of the TP receptor triggers downstream signaling involving the release of internal calcium stores and the stimulation of Rho-kinase activity, culminating in powerful vasoconstriction. nih.govnih.gov In some tissues, such as the intestine, the vasoconstrictor effect of 8-iso-PGE2 may also involve PGE receptors. nih.gov The potent vasoconstrictor activity of isoprostanes like 8-iso-PGF2α in the kidney is believed to contribute to renal dysfunction in certain disease states. nih.gov

| Isoprostane | Tissue/Model | Effect | Primary Receptor/Mechanism | Source |

|---|---|---|---|---|

| 8-iso-15-keto-PGF2α | Rat Thoracic Aorta | Vasoconstriction | TP (Thromboxane) Receptor | caymanchem.com |

| 8-iso-PGE2 | Human & Porcine Bronchial Arteries | Potent Vasoconstriction | TP Receptor, Tyrosine Kinase, Rho-Kinase | nih.gov |

| 8-iso-PGF2α | Guinea Pig Coronary Arteries | Coronary Vasoconstriction | TP Receptor | nih.gov |

| 8-iso-PGE2 | Intestinal Epithelium | Vasoconstriction | TP and PGE Receptors | nih.gov |

| 8-iso-PGF2α | Renal Vasculature | Renal Vasoconstriction | Not specified, but linked to renal dysfunction | nih.gov |

Advanced Analytical Methodologies for 8 Iso 15 Keto Pge2 Quantification in Biological Matrices

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become the gold standard for the quantification of eicosanoids, including 8-iso-15-keto-PGE2, offering unparalleled specificity and sensitivity. When coupled with chromatographic separation techniques, MS allows for the differentiation of closely related isomers and provides accurate concentration measurements in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like prostaglandins (B1171923), chemical derivatization is a necessary step to increase their volatility and improve their chromatographic behavior.

While specific GC-MS methods for the direct analysis of this compound are not extensively documented in the literature, methods developed for its precursor, prostaglandin (B15479496) E2 (PGE2), and other related isoprostanes provide a framework for its potential analysis. A study on the discrimination between 8-iso-PGE2 and PGE2 utilized derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine, which targets the keto groups, to enable their separation and detection by GC-MS. ulisboa.pt This approach could theoretically be adapted for this compound, which also contains keto moieties.

For the analysis of the related metabolite, 13,14-dihydro-15-keto-PGE2, a GC-MS method was developed that involved the immediate formation of oximes of the ketone groups in an aqueous solution. thermofisher.com This was followed by extraction, methylation, and t-butyldimethylsilylation of the hydroxyl groups. thermofisher.com Such derivatization strategies are crucial for stabilizing the molecule and achieving the necessary volatility for GC-MS analysis. The detection limit for this method was reported to be 2 ng of the metabolite in tissue incubates, with an intra-batch precision of 11.8% and an inter-batch precision of 8.1% for the measurement of 100 ng of the metabolite. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are the preferred methods for the quantification of this compound and other eicosanoids. nih.gov These techniques offer high selectivity and sensitivity without the need for extensive derivatization, although careful sample preparation is still critical. frontiersin.org

A key advantage of LC-MS/MS is its ability to separate isomers that have the same mass-to-charge ratio (m/z) but different structures, which is crucial for distinguishing this compound from other prostaglandin metabolites. nih.gov For instance, a developed LC/MS/MS method allows for the separation and quantification of major brain PGE2/PGD2/isoPGE2 compounds, including 8-iso-PGE2, without derivatization. umn.edu

The development of a UHPLC-MS/MS method for measuring the related compound 8-iso-prostaglandin F2α in bronchoalveolar lavage fluid highlighted the sensitivity of this technique, with a limit of detection of 17.6 pg/ml from a 50 μl sample volume. nih.gov The analytical run time was 11 minutes, demonstrating the high-throughput capabilities of modern LC-MS/MS systems. nih.gov

Triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are widely used for the targeted quantification of small molecules like this compound. MRM is a highly specific and sensitive technique where a precursor ion (the parent molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (a fragment of the parent) is selected in the third quadrupole. nih.govcaymanchem.com This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.

For the analysis of PGE2 and its isomers, specific MRM transitions are used. For example, the mass transition of m/z 351.2 → 189.5 has been used for monitoring PGE2 and isoPGE2. umn.edu While the transition m/z 351/271 has also been used, the 351/189 transition offers greater selectivity for 15-series isoprostanes. umn.edu A study developing an HPLC-MS/MS method for 8-iso-PGE2 utilized optimized MRM parameters for identification and quantification. ulisboa.pt

Table 1: Exemplary LC-MS/MS Parameters for Related Prostaglandins

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| PGE2 | 351.1 | 271.0 | -20 | nih.gov |

| 15-Keto-PGE2 | 349.0 | 331.1 | -14 | nih.gov |

| 8-iso-PGF2α | 353.2 | 309.1 | -28 | nih.gov |

Note: This table provides examples of parameters used for closely related compounds, as specific data for this compound can vary depending on the instrument and analytical conditions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. This capability is particularly useful for the identification and confirmation of analytes in complex matrices. For prostaglandin analysis, HRMS can help to distinguish between isobaric compounds that have the same nominal mass but different exact masses. The exact mass of a product ion of PGE2, m/z 189.5, was determined to be 189.1279 using a high-resolution mass spectrometer, which is consistent with its elemental composition. umn.edu

Isotopic Labeling and Deuterated Internal Standards for Quantification Precision

The use of stable isotopically labeled (SIL) internal standards is crucial for achieving high precision and accuracy in quantitative mass spectrometry. nih.gov These standards, most commonly deuterated analogues of the analyte, have nearly identical chemical and physical properties to the target compound. They are added to the sample at a known concentration at the beginning of the sample preparation process and can correct for variations in extraction recovery, matrix effects, and instrument response.

For the quantification of PGE2 and isoPGE2, PGE2-d4 is commonly used as an internal standard. nih.govumn.edu The use of a deuterated internal standard for 13,14-dihydro-15-keto-PGE2 has also been reported in a GC-MS method. thermofisher.com The availability and use of a specific deuterated this compound internal standard would be the ideal approach for its accurate quantification.

Immunological Assays

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are alternative methods for the quantification of prostaglandins. These assays are based on the specific binding of an antibody to the target antigen. While they can be cost-effective and suitable for high-throughput screening, they may suffer from cross-reactivity with structurally similar compounds, which can lead to inaccuracies. ulisboa.pt

Specific immunological assays for this compound are not widely available. However, ELISAs for its precursor, PGE2, are commercially available and have been used to measure its levels in various biological samples. caymanchem.comcaymanchem.com These kits have reported sensitivities in the picogram per milliliter range. caymanchem.comcaymanchem.com For instance, one commercially available PGE2 ELISA kit reports a cross-reactivity of 2.5% with 8-iso-PGE2 and less than 0.01% with 13,14-dihydro-15-keto-PGE2. caymanchem.com

Radioimmunoassays have been developed for the measurement of 15-keto-PGE2 and its metabolites. nih.govdocumentsdelivered.com One such assay for 15-keto-PGE2 was developed using an antiserum produced by immunizing rabbits with a human albumin-metabolite conjugate. documentsdelivered.com However, these assays can be prone to interference from other lipids in the sample, and careful validation is required. nih.gov

Given the potential for cross-reactivity, it is essential to validate any immunological assay for this compound against a more specific method like LC-MS/MS to ensure the accuracy of the results.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized technique for the quantification of this compound. This method offers a non-radioactive alternative for detection and is amenable to high-throughput screening. google.comgoogle.com Commercial ELISA kits are available and have been used in various studies to measure the concentration of this isoprostane in biological samples. researchgate.net The principle of these assays typically involves the competition between unlabeled this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The amount of bound enzyme is inversely proportional to the concentration of the analyte in the sample.

In practice, protein expression and concentrations can be determined using a variety of immunoassay techniques, including ELISA. google.comgoogle.com These assays are crucial for screening the activity of modulators of various enzymes, including those involved in prostaglandin metabolism. google.com

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) represents another immunological method that has been historically applied for the quantification of eicosanoids. ub.edu Similar to ELISA, RIA is a competitive binding assay. However, it utilizes a radiolabeled version of the analyte (in this case, this compound) to compete with the unlabeled analyte in the sample for antibody binding sites. The amount of radioactivity measured is inversely related to the concentration of the target compound in the sample. While sensitive, the use of radioactive materials requires specialized handling and disposal procedures.

Comparative Analysis of Assay Reliability and Sensitivity

Both ELISA and RIA have been foundational in the analysis of eicosanoids, but they are not without limitations. A significant drawback of these immunoassays is the potential for cross-reactivity with other structurally similar prostaglandins, which can compromise the selectivity of the measurement. ub.edu Furthermore, the sensitivity of these methods may not always be sufficient to detect the very low concentrations of this compound present in some biological samples.

In contrast, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior technique for eicosanoid analysis due to its high selectivity, sensitivity, and accuracy. nih.gov Studies have shown that results from ELISA and LC-MS/MS methods for isoprostanes are not always comparable, highlighting the potential for discrepancies between different analytical platforms. unam.mx While immunoassays like ELISA can be valuable for screening large numbers of samples, LC-MS/MS is often considered the gold standard for definitive quantification due to its ability to distinguish between closely related isomers and provide unambiguous structural information. nih.govnih.gov For instance, one study reported a lower limit of quantification for an LC-MS/MS method in the range of 0.048–0.44 ng/mL for a panel of eicosanoids. nih.gov Another study highlighted that while data-independent acquisition (DIA) in LC-MS/MS showed superior reproducibility, data-dependent acquisition (DDA) and AcquireX methods were more sensitive for detecting low-abundance compounds like this compound at concentrations as low as 0.01 ng/mL. nih.gov

Sample Preparation and Extraction Protocols for Biological Samples

The accurate measurement of this compound is critically dependent on the meticulous preparation and extraction of the analyte from the biological matrix. nih.gov The primary goals of these protocols are to isolate the compound of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection by the chosen analytical method.

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is the most widely used method for the extraction and purification of eicosanoids, including this compound, from a variety of biological samples such as plasma, milk, urine, and tissue homogenates. nih.govharvard.edumdpi.com This technique offers several advantages over traditional liquid-liquid extraction, including being more rapid, using less solvent, and providing greater selectivity. harvard.edu

The general principle of SPE involves passing the liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. For prostaglandins, octadecyl-bonded silica (B1680970) gel (C18) is a commonly used stationary phase. nih.gov

A typical SPE protocol for prostaglandins from biological fluids might involve the following steps:

Preconditioning the SPE column: The column is washed with methanol (B129727) followed by water to activate the sorbent. parsfl.irlipidmaps.org

Sample Loading: The acidified sample is loaded onto the column. nih.govrndsystems.com The inclusion of 1% formic acid in the loading mixture has been shown to significantly improve recoveries from complex matrices like urine and plasma to ≥90%. nih.gov

Washing: The column is washed with a low-concentration organic solvent (e.g., 15-20% methanol) and hexane (B92381) to remove interfering lipids and other impurities. parsfl.irrndsystems.com

Elution: The target analyte, this compound, is eluted from the column using a stronger organic solvent, such as ethyl acetate (B1210297) or a mixture of methanol and acetonitrile. parsfl.irrndsystems.com

To prevent the artificial generation of eicosanoids during the extraction process, inhibitors of oxidation like butylated hydroxytoluene (BHT) are often added to the samples. nih.govnih.gov

Interactive Data Table: Representative SPE Protocol for Eicosanoids

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is another common technique for the isolation of lipids, including prostaglandins, from biological samples. nih.govharvard.edu This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The analyte partitions into the organic phase, which is then separated and evaporated to concentrate the analyte.

While effective for extracting a broad range of lipids, LLE can be less selective than SPE. harvard.edu For eicosanoids, LLE has shown good recovery for some classes of compounds but may result in poor recovery for more hydrophilic ones. nih.gov The choice of organic solvent is critical and can influence the extraction efficiency.

Chromatographic Purification Steps (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) can be employed as an additional purification step following initial extraction methods like SPE or LLE. mdpi.comnih.gov TLC separates compounds based on their differential migration through a thin layer of adsorbent material (e.g., silica gel) on a flat plate, driven by a solvent system. gpi.ac.infujifilm.com

In the context of prostaglandin analysis, preparative TLC can be used to isolate specific compounds or classes of compounds from a complex mixture. nih.govchemrxiv.org After separation, the portion of the adsorbent containing the analyte of interest is scraped from the plate, and the compound is eluted with a suitable solvent. TLC is particularly useful for separating isomers and can be a cost-effective method for small-scale purification. nih.govnih.gov For instance, TLC has been successfully used to separate PGD2, TXB2, and PGE2. nih.gov

Challenges and Considerations in Analytical Quantification

The accurate quantification of 8-iso-15-keto-prostaglandin E2 (this compound) in biological matrices is a complex analytical task fraught with significant challenges. These difficulties stem from the compound's intrinsic chemical properties, its low physiological concentrations, and the complex nature of the biological samples in which it is measured. As a metabolite of 8-iso-PGE2, its measurement is critical for understanding the downstream pathways of isoprostane signaling; however, there are no published reports specifically detailing its metabolism, which adds a layer of complexity to predicting its behavior during analysis. caymanchem.combertin-bioreagent.combiocompare.com

Key challenges in the analytical quantification of this compound include:

Low Endogenous Concentrations: Like most eicosanoids, this compound is present in biological fluids and tissues at very low levels, typically in the picomolar to nanomolar range. uab.edu This necessitates highly sensitive analytical methods to achieve reliable detection and quantification. nih.govwaters.com The development of assays with low limits of detection (LOD) and quantification (LOQ) is paramount. For instance, methods developed for the parent compound, PGE2, have achieved LODs of approximately 0.2 pg on-column, a sensitivity level that would likely be required for its metabolites. nih.gov

Chemical Instability: Prostaglandins containing a keto group are susceptible to degradation. Studies on the structurally similar compound 13,14-dihydro-15-keto-PGE2 have shown that it decomposes via first-order kinetics, with the rate influenced by pH, temperature, and the presence of proteins like albumin. nih.gov At neutral or elevated pH, this compound can undergo cyclization. nih.gov Similarly, PGD2 is known to be significantly less stable than PGE2 in cell culture media, with 40% degradation observed after 26 hours at room temperature. nih.gov Given these precedents, this compound is likely prone to similar instability issues during sample collection, storage, and extraction, potentially leading to underestimation of its true concentration. Forced degradation studies on PGE1 have shown it is highly susceptible to basic, thermal, and oxidative conditions. nih.gov

Isomeric Interference: A major analytical hurdle is the presence of numerous structurally related isomers that can interfere with accurate quantification. nih.gov this compound is part of a large family of isoprostanes and prostaglandins, many of which share the same molecular weight and produce similar fragments in mass spectrometry. nih.govnih.gov For example, its enzymatically produced counterpart, 15-keto-PGE2, has the identical mass and a very similar structure, differing only in stereochemistry. caymanchem.com Without sufficient chromatographic separation, it is nearly impossible to distinguish between these isomers using mass spectrometry alone, leading to inaccurate results. nih.govnih.gov This issue is a well-recognized problem for all isoprostane analysis and necessitates the use of high-resolution chromatographic techniques. nih.gov

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference from this compound | Analytical Challenge |

|---|---|---|---|---|

| This compound | C₂₀H₃₀O₅ | 350.5 | Analyte of Interest | - |

| 15-keto-PGE2 | C₂₀H₃₀O₅ | 350.5 | Stereoisomer (enzymatic product) caymanchem.comnih.gov | Identical mass and fragmentation pattern; requires chiral or high-resolution chromatography for separation. nih.gov |

| 8-iso-PGE2 | C₂₀H₃₂O₅ | 352.5 | Parent compound (hydroxyl instead of keto group at C-15) caymanchem.com | Different mass, but potential for in-source oxidation or fragmentation to mimic the analyte. |

| 15-keto-PGD2 | C₂₀H₃₀O₅ | 350.5 | Positional isomer of the cyclopentane (B165970) ring keto/hydroxyl groups. | Identical mass; requires chromatographic separation. nih.gov |

| 13,14-dihydro-15-keto-PGE2 | C₂₀H₃₂O₅ | 352.5 | Saturated double bond in the lower side chain. nih.gov | Different mass, but similar structure and potential for co-elution if chromatography is not optimized. |

Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of substances (salts, lipids, proteins) that can interfere with the analysis. nih.gov This "matrix effect" can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govsigmaaldrich.com Therefore, extensive sample purification, typically involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is required. Furthermore, the use of a stable isotope-labeled internal standard (e.g., d4-labeled this compound) is essential to compensate for both extraction inefficiency and matrix effects. nih.gov

Methodological Limitations: While immunoassays (like ELISA) are available for some prostaglandins, their specificity is often a concern. uab.edu Due to the structural similarity among eicosanoids, antibodies may exhibit significant cross-reactivity with related compounds, leading to overestimated concentrations. nih.gov Consequently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its superior selectivity and sensitivity. uab.edunih.gov However, developing a robust LC-MS/MS method is resource-intensive and requires careful optimization of chromatographic conditions to resolve isomers and minimize matrix effects. nih.govnih.gov

| Challenge | Description | Primary Mitigation Strategy |

|---|---|---|

| Low Concentration | Endogenous levels are in the pM to nM range, often near the limit of detection. | Use of high-sensitivity tandem mass spectrometry (LC-MS/MS); efficient sample pre-concentration. nih.govwaters.com |

| Chemical Instability | Susceptible to degradation due to pH, temperature, and enzymatic activity during sample handling and storage. nih.govnih.gov | Immediate processing of samples, use of antioxidants (e.g., BHT), storage at -80°C, and maintaining a controlled pH. |

| Isomeric Interference | Co-elution of structurally similar isomers (e.g., 15-keto-PGE2) leads to inaccurate measurement. nih.gov | High-resolution chromatography (UPLC, chiral columns) to achieve baseline separation of isomers. nih.gov |

| Matrix Effects | Components in the biological matrix interfere with ionization, causing signal suppression or enhancement. nih.gov | Thorough sample cleanup (SPE, LLE) and use of a co-eluting stable isotope-labeled internal standard. nih.gov |

| Lack of Certified Standards | The availability and purity of reference standards for this compound and its labeled internal standard can be limited. | Sourcing of high-purity (>98%) standards from reputable chemical suppliers. caymanchem.comcaymanchem.com |

In Vitro and in Vivo Research Models for Investigating 8 Iso 15 Keto Pge2 Biology

Cellular Models for Mechanistic Elucidation

Cellular models are fundamental for dissecting the molecular mechanisms through which compounds like 8-iso-15-keto-PGE2 exert their effects. These systems allow for controlled experiments to identify cellular targets, signaling pathways, and specific biological responses.

While direct studies on this compound in many common human cell lines are limited, research on the related compound 15-keto-PGE2 provides valuable insights. For instance, in human colon epithelial cells, 15-keto-PGE2 has been shown to upregulate the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties. nih.gov This effect is mediated through the activation of the Nrf2 transcription factor. nih.gov In human monocytic U937 cells, the parent compound, prostaglandin (B15479496) E2 (PGE2), has been shown to bind to specific receptors and stimulate the production of cyclic AMP (cAMP), a key second messenger in many cellular processes. nih.gov However, direct evidence of this compound activity in these specific cell lines remains to be established.

The murine macrophage-like cell line, RAW264.7, is a widely used model to study inflammatory responses. Research has demonstrated that 15-keto-PGE2 can modulate inflammatory signaling in these cells. Specifically, pre-treatment of RAW264.7 cells with 15-keto-PGE2 has been shown to reduce the production of pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls. researchgate.net Studies have shown that 15-keto-PGE2 treatment leads to a dose-dependent decrease in the expression of inducible nitric oxide synthase (iNOS) and the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). researchgate.net Furthermore, 15-keto-PGE2 was found to inhibit the nuclear translocation of the p65 and p50 subunits of NF-κB, a key transcription factor that regulates inflammation. researchgate.netnih.gov It also reduced the migration of RAW264.7 cells. researchgate.net These findings suggest that 15-keto-PGE2 has anti-inflammatory properties in macrophages.

Table 1: Effects of 15-keto-PGE2 on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells

| Mediator | Effect of 15-keto-PGE2 Treatment | Reference |

| iNOS | Dose-dependent decrease | researchgate.net |

| TNF-α | Dose-dependent decrease | researchgate.net |

| IL-6 | Dose-dependent decrease | researchgate.net |

| MCP-1 | Dose-dependent decrease | researchgate.net |

| NF-κB Nuclear Translocation | Inhibition | researchgate.netnih.gov |

| Cell Migration | Reduction | researchgate.net |

Yeast-based systems offer a powerful tool for studying protein-ligand interactions, including those between prostaglandins (B1171923) and their receptors. A study utilizing a yeast model demonstrated that 15-keto-PGE2 can bind to and stabilize the human prostaglandin E2 receptors, EP2 and EP4, expressed on the yeast plasma membrane. mdc-berlin.deresearchgate.net This indicates that despite being a metabolite, 15-keto-PGE2 may retain the ability to interact with and potentially modulate the activity of prostaglandin receptors. mdc-berlin.de This model system is crucial for initial screening and characterization of receptor binding before moving into more complex mammalian cell systems.

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines. While direct studies using this compound in primary cells are not widely reported, research on related compounds offers clues. For instance, the metabolite 13,14-dihydro-15-keto-PGE2 has been found in high levels in macrophages isolated from human chronic wounds. The parent compound, PGE2, has been shown to suppress proteoglycan synthesis in human articular chondrocytes, suggesting a role in cartilage homeostasis. As for co-culture systems, which involve growing two or more different cell types together to mimic tissue environments, their application in studying this compound has yet to be extensively documented.

Animal Models for Systemic and Organ-Specific Studies

Animal models are indispensable for understanding the integrated physiological and pathological roles of compounds like this compound at the whole-organism level.

Rodent models have been instrumental in elucidating the in vivo effects of 15-keto-PGE2 in the context of inflammation and metabolic diseases. In a mouse model of sepsis induced by LPS, administration of 15-keto-PGE2 was found to reduce mortality. caymanchem.com Further studies in mouse models of sepsis demonstrated that both exogenous treatment with 15-keto-PGE2 and genetic disruption of the enzyme that metabolizes it (prostaglandin reductase 2), leading to its accumulation, resulted in reduced production of pro-inflammatory cytokines. nih.gov In a rat model of chronic kidney disease, levels of 15-keto-PGE2 were found to be altered, suggesting its potential involvement in renal pathophysiology. These studies in rodent models highlight the potential of this class of prostaglandin metabolites to modulate systemic inflammatory responses and influence disease outcomes.

Table 2: Investigated Effects of 15-keto-PGE2 in Rodent Models

| Model | Research Focus | Key Findings | Reference |

| Mouse | Sepsis (LPS-induced) | Reduced mortality | caymanchem.com |

| Mouse | Sepsis (LPS-induced and CLP) | Reduced pro-inflammatory cytokine production | nih.gov |

| Rat | Chronic Kidney Disease | Altered levels of 15-keto-PGE2 |

Zebrafish Embryo Models for Developmental Biology and Glomerular Studies

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying developmental biology and, specifically, the formation and function of the glomerulus—the kidney's primary filtration unit. Its advantages include rapid external development, optical transparency of embryos, and conserved genetic pathways with mammals, making it highly suitable for high-resolution imaging and genetic and pharmacological screening.

While specific studies on this compound in zebrafish are not present in the current body of literature, research on the related metabolite, 15-keto-PGE2, demonstrates the model's utility. Lipidomic analysis has confirmed that both Prostaglandin E2 (PGE2) and 15-keto-PGE2 are present in considerable amounts in zebrafish embryos. mdc-berlin.de Studies using this model have been crucial in demonstrating that, contrary to previous assumptions, 15-keto-PGE2 is a biologically active metabolite. mdc-berlin.de

Exogenous application of 15-keto-PGE2 to developing zebrafish has been shown to disrupt the intricate architecture of the glomerulus. mdc-berlin.de These findings highlight how the zebrafish model can be used to elucidate the physiological roles of prostaglandin metabolites in kidney development and function.

Table 1: Research Findings on a Related Compound (15-keto-PGE2) in Zebrafish Glomerular Studies

| Model System | Compound Studied | Key Research Finding | Significance | Reference |

|---|---|---|---|---|

| Developing Zebrafish Embryos | 15-keto-PGE2 | Exogenous treatment perturbs glomerular vascularization. | Reveals a bioactive role for a PGE2 metabolite in kidney development. | mdc-berlin.de |

| Developing Zebrafish Embryos | 15-keto-PGE2 | Causes defects in the intercalation between podocytes and endothelial cells. | Demonstrates a mechanism for reducing the glomerular filtration surface area. | mdc-berlin.de |

| Developing Zebrafish Embryos | 15-keto-PGE2 | The observed glomerular defects can be fully reversed by the combined blockade of EP2 and EP4 receptors. | Confirms that the effects are mediated through specific prostaglandin receptors. | mdc-berlin.de |

Large Animal Models in Physiological Responses

Large animal models are essential for translational research, as their physiology, anatomy, and metabolism often more closely resemble those of humans than do smaller rodent models. They are particularly valuable for studying systemic physiological responses, including cardiovascular, renal, and inflammatory processes where prostaglandin signaling is critical.

Advanced Techniques in Model Systems (e.g., Genetic Manipulation, Pharmacological Interventions)

Modern research on signaling molecules like prostaglandins heavily relies on advanced techniques to dissect their complex pathways. These methods include genetic manipulation to alter the expression of key enzymes or receptors and pharmacological interventions to activate or block specific pathway components.

Genetic Manipulation: This approach involves creating models where a specific gene is overexpressed or knocked out to study the function of the protein it encodes. In the context of prostaglandin metabolism, studies have used mice with a disrupted Ptgr2 gene, which codes for prostaglandin reductase 2. nih.gov This enzyme is involved in the breakdown of 15-keto-PGE2. Disrupting this gene led to an accumulation of intracellular 15-keto-PGE2 in macrophages, allowing researchers to study its downstream effects on inflammatory responses. nih.gov This type of genetic model would be invaluable for investigating the synthesis and degradation pathways of this compound and clarifying its biological functions.

Pharmacological Interventions: This technique uses small molecules, such as receptor antagonists or agonists, to modulate the activity of specific proteins in a biological system. In zebrafish research on the related compound 15-keto-PGE2, the use of antagonists for the EP2 and EP4 prostaglandin receptors was a critical tool. mdc-berlin.de By administering these antagonists, researchers could demonstrate that the glomerular defects caused by 15-keto-PGE2 were specifically mediated through these receptors, as the antagonists reversed the effects. mdc-berlin.de This pharmacological approach would be a direct method to identify the cognate receptors for this compound and probe its signaling mechanisms in various cell-based and in vivo models.

Table 2: Examples of Advanced Techniques Used in Studying a Related Compound (15-keto-PGE2)

| Technique | Model System | Compound Studied | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| Genetic Manipulation (Gene Disruption) | Mice | 15-keto-PGE2 | Disruption of the Ptgr2 gene, which catalyzes the breakdown of 15-keto-PGE2. | Improved survival in experimental sepsis models, suggesting a role for the 15-keto-PGE2/PTGR2 axis in modulating systemic inflammation. | nih.gov |

| Pharmacological Intervention (Receptor Antagonism) | Zebrafish Embryos | 15-keto-PGE2 | Administered antagonists for EP2 and EP4 receptors. | Reversed the glomerular defects induced by 15-keto-PGE2, confirming its action through these specific receptors. | mdc-berlin.de |

Future Research Directions and Emerging Paradigms in 8 Iso 15 Keto Pge2 Research